キシパミド

概要

説明

キシパミドは、エリリリー社が販売するスルホンアミド系利尿薬で、商品名はアクアフォア(ドイツ)およびアクアフォリル(オーストリア)です。 主に浮腫と高血圧の治療に使用されます . キシパミドは腎臓に作用し、遠位尿細管でのナトリウム再吸収を減らし、尿量を増加させます .

科学的研究の応用

Xipamide has several scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

Xipamide has been studied in combination with various metals such as Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) to form new complexes . These complexes have been analyzed using various techniques including UV-Vis, IR and 1H NMR spectra . Xipamide acts as a bidentate chelating anion in these complexes, coordinating via oxygen atoms of the deprotonated phenolic and carbonyl groups .

Molecular Mechanism

It is known to interact with various biomolecules in its metal complexes

Temporal Effects in Laboratory Settings

The stability and degradation of Xipamide and its complexes have been studied using thermal analysis . These studies have provided valuable information about the long-term effects of Xipamide on cellular function. More detailed studies are needed to fully understand these effects.

準備方法

化学反応の分析

キシパミドは、次のようなさまざまな化学反応を起こします。

酸化: キシパミドは、特定の条件下で酸化され、異なる酸化生成物を生成します。

還元: 還元反応は、キシパミドに存在する官能基を変え、化学的性質を変化させることができます。

置換: キシパミドは置換反応を起こすことができ、分子中の特定の原子または基が他の原子または基に置き換えられます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒があります.

科学研究への応用

キシパミドは、次のようないくつかの科学研究への応用があります。

類似化合物との比較

キシパミドは、チアゾイド系利尿薬と構造的に関連していますが、他の類似化合物とは異なる独自の特性を持っています。いくつかの類似した化合物には、次のものがあります。

ヒドロクロロチアジド: キシパミドと同様に、ヒドロクロロチアジドは遠位尿細管に作用し、ナトリウム再吸収を減少させます。

フロセミド: フロセミドは、キシパミドとは異なる作用機序を持つループ利尿薬です。

クロルタリドン: クロルタリドンは、キシパミドと同様の作用機序を持つ別のチアゾイド系利尿薬ですが、薬物動態は異なります.

キシパミドの独自の特性、例えば尿細管周囲側(血液側)からの作用、および末期腎不全時でも効果を発揮することなどから、他の利尿薬に代わる貴重な選択肢となっています .

生物活性

Xipamide is a sulfonamide diuretic commonly used in the management of hypertension and edema. This compound exhibits various biological activities, primarily through its mechanism of action as a diuretic. This article explores the pharmacological properties, mechanisms of action, and recent findings related to the biological activity of xipamide, supported by data tables and case studies.

Overview of Xipamide

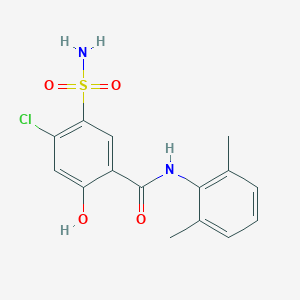

- Chemical Structure : Xipamide is chemically known as 4-chloro-5-sulphamoylsalicylo-2',6'-xylidide. It is classified as a non-thiazide diuretic, which distinguishes it from other diuretics like thiazides in terms of its action and side effects.

- Mechanism of Action : Xipamide primarily acts on the renal tubules to promote sodium and water excretion, thereby reducing blood volume and lowering blood pressure.

Antihypertensive Effects

Xipamide has demonstrated significant antihypertensive properties in clinical studies:

- Case Study : A study involving 18 patients with mild to moderate essential hypertension showed that administration of xipamide (20 mg daily) resulted in significant reductions in both systolic and diastolic blood pressure over a 24-hour period. Notably, there were no instances of postural hypotension or significant side effects reported during the treatment period .

- Comparison with Other Diuretics : In a randomized cross-over trial comparing xipamide to cyclopenthiazide, both drugs were found to be equally effective in lowering blood pressure. However, xipamide was associated with a more pronounced decrease in plasma potassium levels .

Diuretic Activity

Xipamide's diuretic effect has been quantified in various studies:

- Clinical Findings : Regular administration of xipamide has shown to enhance diuresis without causing significant electrolyte imbalances compared to other diuretics. In one study, patients treated with xipamide exhibited stable blood sugar levels despite prolonged therapy .

Synthesis and Metal Complexes

Recent research has explored the synthesis of metal complexes derived from xipamide, which may enhance its biological activity:

- Study on Metal Complexes : Research indicated that complexes formed between xipamide and metal ions (such as Zn(II) and Hg(II)) exhibited improved antimicrobial properties compared to xipamide alone. The study highlighted that these complexes displayed reduced particle sizes, which could enhance drug solubility and absorption .

Table 1: Particle Size Measurements

| Sample Code | Particle Size (µm) |

|---|---|

| Xipamide | 112 |

| Schiff Base | 95.6 |

| Hg Complex | 67.5 |

| Zn Complex | 53.5 |

This table illustrates the reduction in particle size upon complexation, suggesting enhanced bioavailability for the metal complexes .

Analytical Techniques

The evaluation of xipamide's effectiveness often employs various analytical methods:

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been developed for the simultaneous determination of xipamide and other antihypertensive agents. This method demonstrated high accuracy and reproducibility, making it suitable for clinical monitoring of drug levels in plasma .

Table 2: HPLC Recovery Data

| Concentration (µg/mL) | Recovery (%) |

|---|---|

| 5.00 | 100.87 |

| 6.00 | 99.09 |

| 4.00 | 98.90 |

| Mean | 100.33 |

This table summarizes recovery rates from HPLC analysis, indicating the reliability of this method for quantifying xipamide concentrations in biological samples .

特性

IUPAC Name |

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023744 | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-44-8 | |

| Record name | Xipamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xipamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。